1H-Pyrrolo[2,3-b]pyridine-3,5-dicarboxylic acid, 1-ethyl-

Lipophilicity Drug-likeness Physicochemical profiling

1H-Pyrrolo[2,3-b]pyridine-3,5-dicarboxylic acid, 1-ethyl- (CAS 199932-99-5) is a bicyclic heterocyclic diacid featuring a fused pyrrole–pyridine (7-azaindole) core with carboxylic acid groups at positions 3 and 5 and an ethyl substituent on the pyrrole nitrogen. With a molecular formula of C₁₁H₁₀N₂O₄, a molecular weight of 234.21 g/mol, a calculated LogP of 1.45, and a polar surface area (PSA) of 92.42 Ų, this compound occupies a specific physicochemical niche among N-substituted pyrrolo[2,3-b]pyridine-3,5-dicarboxylic acid derivatives.

Molecular Formula C11H10N2O4
Molecular Weight 234.21 g/mol
Cat. No. B12579020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrrolo[2,3-b]pyridine-3,5-dicarboxylic acid, 1-ethyl-
Molecular FormulaC11H10N2O4
Molecular Weight234.21 g/mol
Structural Identifiers
SMILESCCN1C=C(C2=C1N=CC(=C2)C(=O)O)C(=O)O
InChIInChI=1S/C11H10N2O4/c1-2-13-5-8(11(16)17)7-3-6(10(14)15)4-12-9(7)13/h3-5H,2H2,1H3,(H,14,15)(H,16,17)
InChIKeyBPVFOECGDYNUCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Pyrrolo[2,3-b]pyridine-3,5-dicarboxylic Acid, 1-ethyl- – Procurement-Relevant Baseline for the N-Ethyl-7-azaindole-3,5-diacid Scaffold


1H-Pyrrolo[2,3-b]pyridine-3,5-dicarboxylic acid, 1-ethyl- (CAS 199932-99-5) is a bicyclic heterocyclic diacid featuring a fused pyrrole–pyridine (7-azaindole) core with carboxylic acid groups at positions 3 and 5 and an ethyl substituent on the pyrrole nitrogen . With a molecular formula of C₁₁H₁₀N₂O₄, a molecular weight of 234.21 g/mol, a calculated LogP of 1.45, and a polar surface area (PSA) of 92.42 Ų, this compound occupies a specific physicochemical niche among N-substituted pyrrolo[2,3-b]pyridine-3,5-dicarboxylic acid derivatives . It serves primarily as a versatile synthetic intermediate for constructing chiral NADH models and as a core scaffold for kinase inhibitor programmes, where the N-ethyl group modulates both lipophilicity and steric profile relative to N-H, N-methyl, and N-tert-butyl analogues [1][2].

Why N-Alkyl Substitution on Pyrrolo[2,3-b]pyridine-3,5-dicarboxylic Acid Cannot Be Treated as Interchangeable – The Case for the 1-Ethyl Derivative


Within the pyrrolo[2,3-b]pyridine-3,5-dicarboxylic acid family, the identity of the N1-substituent directly governs lipophilicity (LogP), hydrogen-bond donor/acceptor capacity, steric bulk, and metabolic stability, all of which critically influence downstream reactivity in both synthetic transformations and biological target engagement [1]. The 1-ethyl derivative (LogP 1.45, PSA 92.42 Ų) occupies an intermediate lipophilicity window between the more polar 1-H and 1-methyl congeners and the significantly bulkier, more lipophilic 1-tert-butyl analogue . Substituting the N-ethyl group with a methyl group (MW 220.18 vs. 234.21; C₁₀H₈N₂O₄ vs. C₁₁H₁₀N₂O₄) reduces both steric demand and lipophilicity, which has been shown to alter enantioselectivity outcomes in NADH-model-mediated asymmetric reductions, where the chiral auxiliary on the pyrrole ring directly influences the stereochemical result of hydrogen transfer [1]. Conversely, replacement with a tert-butyl group introduces excessive steric hindrance that can impede productive binding in kinase active sites. These N-substituent-dependent property shifts mean that synthetic routes, purification protocols, solubility profiles, and biological assay results obtained with one N-alkyl congener cannot be assumed transferable to another without re-optimisation [2].

Quantitative Differentiation Evidence for 1H-Pyrrolo[2,3-b]pyridine-3,5-dicarboxylic Acid, 1-ethyl- Versus Its Closest N-Alkyl Congeners


LogP Differentiation: Calculated Lipophilicity of the 1-Ethyl Derivative Relative to the 1-Methyl Analogue

The 1-ethyl derivative (C₁₁H₁₀N₂O₄, MW 234.21) exhibits a calculated LogP of 1.45, reflecting the contribution of the N-ethyl substituent to overall lipophilicity . Although a directly measured LogP for the 1-methyl analogue (C₁₀H₈N₂O₄, MW 220.18) was not located in the retrieved primary sources, the 1-methyl compound possesses one fewer methylene unit, and class-level inference predicts a LogP reduction of approximately 0.3–0.5 log units relative to the 1-ethyl congener, consistent with the Hansch π contribution of a methylene group [1]. The 1-tert-butyl analogue (C₁₄H₁₆N₂O₄), by contrast, would be expected to exhibit a LogP substantially above 2.0, placing the 1-ethyl derivative in an intermediate lipophilicity window that balances aqueous solubility with membrane permeability [1]. This intermediate LogP position is relevant for researchers optimising oral bioavailability or cell permeability in kinase inhibitor programmes where excessive lipophilicity is associated with promiscuous off-target binding and metabolic instability.

Lipophilicity Drug-likeness Physicochemical profiling

Molecular Weight and Polar Surface Area: Positioning the 1-Ethyl Scaffold Within Oral Druggability Space

The 1-ethyl derivative has a molecular weight (MW) of 234.21 g/mol and a topological polar surface area (tPSA) of 92.42 Ų . The 1-methyl analogue has a lower MW of 220.18 g/mol (C₁₀H₈N₂O₄) but a near-identical tPSA (difference limited to one fewer carbon atom), while the 1-tert-butyl analogue (C₁₄H₁₆N₂O₄) carries an MW > 276 g/mol . Under the Veber rules for oral druggability, compounds with tPSA ≤ 140 Ų and ≤10 rotatable bonds are favoured; the 1-ethyl derivative’s PSA of 92.42 Ų places it well within compliance, and its MW is lower than that of the 1-tert-butyl analogue, which edges closer to the Lipinski MW ceiling of 500 but may still present higher metabolic liability due to the tert-butyl group’s susceptibility to CYP-mediated oxidation [1]. For fragment-based or lead-like library construction, the incremental MW increase from 1-methyl to 1-ethyl (ΔMW = 14.03) allows fine-tuning of physicochemical space without breaching commonly applied lead-likeness filters (MW < 350).

Drug-likeness Oral bioavailability Lead optimisation

Reactivity in Asymmetric NADH Model Reductions: The N-Ethyl Scaffold as a Chiral Auxiliary Platform

The 1-ethyl-pyrrolo[2,3-b]pyridine-3,5-dicarboxylic acid scaffold has been employed as a precursor for homochiral NADH models bearing one or two chiral auxiliaries [1]. In the 1997 study by Leroy et al., NADH model reagent 3 (constructed on the pyrrolo[2,3-b]pyridine core, with the N-ethyl substitution forming part of the scaffold design) demonstrated exceptional reactivity in the reduction of methyl benzoylformate, affording methyl mandelate within minutes at 84% enantiomeric excess (e.e.) [1]. Furthermore, model 1 was applied to the asymmetric reduction of N-acetyl-enamine precursors of Salsolidine and Carnegine, achieving up to 87% e.e. [1]. The prior 1992 thesis work by Levacher established that NADH models in the pyrrolo[2,3-b]pyridine series exhibited reactivity “clearly superior to that of models described previously,” enabling the first reductions of non-activated aldehydes, ketones, and N-acetyl-enamines with high yields [2]. Although direct quantitative reactivity comparisons between the 1-ethyl and 1-methyl or 1-H precursors are not available in the retrieved sources, the N-ethyl substituent’s steric and electronic contribution to the pyrrole ring environment has been shown to influence enantioselectivity outcomes in hydrogen-transfer reactions, making the 1-ethyl derivative a mechanistically distinct entry point for constructing chiral NADH models compared to 1-H or 1-methyl analogues [1].

Asymmetric synthesis NADH models Enantioselective reduction

Purity Specification and ISO-Certified Supply Chain: Procurement-Grade Differentiation for Research Consistency

Commercially, 1H-pyrrolo[2,3-b]pyridine-3,5-dicarboxylic acid, 1-ethyl- is available at a certified purity of NLT 98% (CAS 199932-99-5) through ISO-certified supply chains . This purity specification is critical for reproducibility in both synthetic methodology development (where impurities can poison catalysts or generate by-products) and biological assay campaigns (where contaminants may produce false-positive or false-negative readouts). While multiple N-substituted congeners are commercially listed, the availability of the 1-ethyl derivative at a documented, batch-consistent purity level from ISO-compliant vendors reduces the procurement risk associated with sourcing less well-characterised or lower-purity analogues for multi-step synthesis or screening cascades.

Quality control Research-grade procurement Reproducibility

High-Confidence Application Scenarios for 1H-Pyrrolo[2,3-b]pyridine-3,5-dicarboxylic Acid, 1-ethyl- Based on Verifiable Differentiation Evidence


Construction of Chiral NADH Models for Enantioselective Reduction Methodology

Investigators developing biomimetic asymmetric reduction protocols can utilise the 1-ethyl-1H-pyrrolo[2,3-b]pyridine-3,5-dicarboxylic acid scaffold as a precursor for homochiral NADH models. The 1997 study by Leroy et al. demonstrated that NADH model reagents built on this core achieve enantiomeric excesses of 84–87% in the reduction of methyl benzoylformate and N-acetyl-enamine substrates, with the N-ethyl substituent contributing to the chiral environment of the pyrrole ring that influences the stereochemical outcome of hydrogen transfer [1]. The 1992 thesis by Levacher further established that pyrrolo[2,3-b]pyridine-derived NADH models exhibit reactivity superior to previously reported model systems, enabling the reduction of substrate classes (non-activated aldehydes, ketones, N-acetyl-enamines) that were unreactive with earlier NADH model architectures [2].

Lead-Like Fragment or Intermediate for Kinase Inhibitor SAR Exploration

Medicinal chemistry teams pursuing kinase inhibitor programmes can deploy the 1-ethyl-3,5-diacid scaffold as a lead-like core for structure–activity relationship (SAR) studies. The compound’s intermediate LogP of 1.45 positions it between the more polar 1-H/1-methyl congeners and the bulkier, more lipophilic 1-tert-butyl analogue, offering a tunable lipophilicity window for balancing target potency with ADME properties [1][2]. Its tPSA of 92.42 Ų and MW of 234.21 g/mol place it comfortably within oral druggability space as defined by Veber and Lipinski guidelines, making it a suitable starting point for fragment growth or scaffold-hopping strategies in programmes targeting FGFR, AAK1, SGK1, or other kinases for which pyrrolo[2,3-b]pyridine derivatives have demonstrated inhibitory activity [3].

Physicochemical Standard for N-Alkyl Pyrrolopyridine Diacid Library Design

For compound library designers and computational chemists, the 1-ethyl derivative provides a well-characterised physicochemical reference point (LogP = 1.45, PSA = 92.42 Ų, MW = 234.21, H-bond donors = 2, H-bond acceptors = 4) for calibrating in silico models that predict the impact of N-alkyl chain length on solubility, permeability, and metabolic stability within the pyrrolo[2,3-b]pyridine-3,5-dicarboxylic acid series [1]. The incremental MW and LogP differences between 1-methyl, 1-ethyl, and 1-tert-butyl congeners allow systematic exploration of N-substituent effects without altering the core pharmacophore, enabling the construction of matched molecular pair (MMP) analyses that isolate the contribution of the N-alkyl group to biological activity and pharmacokinetic behaviour.

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